N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide
Description
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core substituted with a fluorine atom at position 6, a methyl group at position 3, and a sulfone group (2,2-dioxide). The thiadiazole ring is linked via an ethyl chain to a 2,3,4-trimethoxybenzamide moiety. The sulfone group may enhance metabolic stability, while the trimethoxybenzamide fragment could contribute to hydrophobic interactions in binding pockets .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3,4-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O6S/c1-22-14-7-5-12(20)11-15(14)23(30(22,25)26)10-9-21-19(24)13-6-8-16(27-2)18(29-4)17(13)28-3/h5-8,11H,9-10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTHIJNPKPMYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide, an initial coupling reaction between 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole and 2,3,4-trimethoxybenzamide is typically employed. This is followed by the introduction of the ethyl linker. Reagents such as coupling agents (e.g., EDCI, DCC) and catalysts are crucial to facilitate this reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized catalytic cycles, temperature control, and high-efficiency purification techniques like recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfur atom in the benzothiadiazole ring.
Reduction: Reductive reactions may be utilized to modify the functional groups on the benzamide moiety.
Substitution: Various substitution reactions can be performed on the trimethoxybenzamide portion or the fluoro substituent on the benzothiadiazole.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-CPBA or KMnO4.
Reduction: Reducing agents such as LiAlH4 or NaBH4.
Substitution: Using electrophilic or nucleophilic substitution reagents like halides or amines under specific catalysts (e.g., Pd/C for hydrogenations).
Major Products: These reactions yield various derivatives, each potentially bearing unique biological or chemical properties.
Scientific Research Applications
This compound has been studied for its potential biological applications, particularly in antifungal and anticancer activities.
Antifungal Activity
Recent studies have demonstrated the antifungal properties of thiadiazole derivatives. The compound exhibits moderate activity against various fungal strains:
| Fungi Tested | Growth Inhibition (%) |
|---|---|
| Botrytis cinerea | 62 |
| Rhizoctonia solani | 65 |
| Sclerotinia sclerotiorum | 61 |
In vitro studies have shown that at certain concentrations, the compound can inhibit the radial growth of these fungi by more than 60% .
Anticancer Activity
The anticancer potential of this compound has been extensively researched. It has shown significant cytotoxicity across multiple cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
| HCT116 (Colon) | 12 |
The mechanism of action includes:
- Inhibition of Kinases : The compound binds to specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells .
Study on Antifungal Properties
A notable study evaluated the fungicidal activity of various thiadiazole derivatives, including the compound . The study highlighted its effectiveness against several pathogenic fungi, supporting its potential use as an agricultural fungicide or in medical applications against fungal infections.
Evaluation Against Cancer Cell Lines
Another significant study involved testing the compound against a panel of NCI-60 human cancer cell lines. The results indicated broad-spectrum activity and significant cytotoxicity comparable to established anticancer agents like Sunitinib. This positions the compound as a promising candidate for further development in cancer therapeutics.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets:
Molecular Targets and Pathways: Interacts with enzymes or receptors in biological systems. The fluoro and trimethoxy functional groups enhance its binding affinity to these targets, influencing signal transduction pathways or enzymatic activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoheterocyclic Derivatives
Key Observations :
- Fluorine substitution is a common feature in bioactive analogs (e.g., compounds 6i and ), likely enhancing lipophilicity and metabolic resistance.
- Trimethoxybenzamide is shared with compounds 83 , 6i , and the triazolo-thiadiazole derivative , suggesting its role in π-π stacking or hydrogen bonding.
Key Observations :
- The target compound’s synthesis likely parallels methods for triazolo-thiadiazoles or thiazole derivatives , involving cyclization (e.g., POCl₃-mediated) followed by amide coupling.
- Trimethoxybenzamide incorporation may require activation of the carboxylic acid (e.g., via HATU/DCC) before coupling to the amine-containing intermediate .
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3,4-trimethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural composition that includes a benzamide core with various functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.4 g/mol. The IUPAC name is 3-fluoro-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxybenzamide.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇F₂N₃O₄S |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | 3-fluoro-N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxybenzamide |
| InChI Key | AACGEDQJCKSDFD-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The presence of fluoro and methoxy groups enhances its binding affinity to enzymes or receptors involved in various cellular processes. The benzothiadiazole moiety may engage with nucleic acids or proteins, thus influencing pathways related to signal transduction and gene expression.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A study on related benzothiadiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Case Study 2 : Another investigation highlighted the role of such compounds in modulating the expression of genes associated with tumor growth and metastasis in vitro and in vivo models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that derivatives containing thiadiazole rings often possess activity against a range of bacterial and fungal pathogens:
- Case Study 3 : A series of thiadiazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed toxicity assessments are necessary:
| Parameter | Observations |
|---|---|
| Absorption | High bioavailability in animal models |
| Distribution | Rapid distribution to tissues |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion observed |
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves cyclization of intermediates under controlled conditions. For example:
- Thiadiazole Ring Formation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to generate the thiadiazole core .
- Sulfonic Acid Cyclization : Dissolve intermediates in concentrated sulfuric acid (24 hours at 293–298 K), followed by ice quenching to precipitate the product (97% yield) .
- Key Intermediates : Thioamides (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) are critical precursors, characterized by IR, NMR, and X-ray diffraction .
Advanced: How do structural modifications in the benzo[c][1,2,5]thiadiazole ring affect biological activity?
Methodological Answer:
- Fluoro vs. Methoxy Substitutions : The 6-fluoro group enhances electron-withdrawing effects, potentially improving membrane permeability. Compare MIC values against methoxy analogs using standardized antimicrobial assays (e.g., CLSI guidelines) .
- Trimethoxybenzamide Moiety : The 2,3,4-trimethoxy groups may influence binding to hydrophobic enzyme pockets. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with targets like PFOR enzymes .
- Sulfone Group Impact : The 2,2-dioxidobenzo[c]thiadiazole enhances metabolic stability. Test stability in liver microsomes and correlate with in vivo efficacy .
Basic: Which spectroscopic techniques are essential for characterization?
Methodological Answer:
- IR Spectroscopy : Confirm sulfone (1332–1259 cm⁻¹) and amide (1649 cm⁻¹) groups .
- NMR Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 1.91 ppm for methyl groups, δ 7.52–7.94 ppm for aromatic protons) .
- X-ray Diffraction : Resolve crystallographic packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- Mass Spectrometry : Validate molecular weight via FAB-MS (e.g., m/z = 384 [M+H]⁺) .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Assay Variability : Compare MIC values across studies using identical bacterial strains (e.g., S. aureus ATCC 29213). Discrepancies may arise from differences in inoculum size or growth media .
- Purity Verification : Use HPLC (≥95% purity) to exclude confounding effects from byproducts like unreacted thioamides .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., PFOR activity in C. difficile) to confirm target engagement, avoiding indirect effects .
Basic: What are the key intermediates in synthesis?
Methodological Answer:
- Isothiocyanate Precursors : Synthesize N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides via reaction of trichloroethylamines with thiophosgene .
- Thioamide Intermediates : Form N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide by cyclizing hydrazine derivatives in H₂SO₄ .
- Co-Crystallization : Isolate intermediates as co-crystals (e.g., 4.1/4.1a) for X-ray analysis to confirm stereochemistry .
Advanced: What computational methods predict SAR for this compound?
Methodological Answer:
- QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values against kinase targets .
- Dynamics Simulations : Run 100-ns MD simulations (AMBER force field) to assess binding stability to ATP-binding pockets .
- Electrostatic Potential Maps : Map ESP surfaces (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .
Basic: How to optimize reaction yields during synthesis?
Methodological Answer:
- Solvent Selection : Use DMF for cyclization (higher polarity improves solubility of intermediates) .
- Catalyst Screening : Test iodine/TEA ratios (1:2 to 1:4) to minimize sulfur byproduct formation .
- Temperature Control : Maintain reflux at 353 K for thiadiazole formation to avoid decomposition .
Advanced: What in vitro models assess cytotoxicity and selectivity?
Methodological Answer:
- Cancer Cell Lines : Test IC₅₀ in HeLa (cervical) and MCF-7 (breast) cells, comparing to normal fibroblasts (e.g., NIH/3T3) .
- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation to confirm mechanism .
- Mitochondrial Toxicity : Measure ROS production (DCFH-DA assay) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
